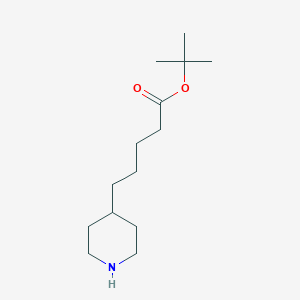

Tert-butyl 5-piperidin-4-ylpentanoate

Description

Tert-butyl 5-piperidin-4-ylpentanoate is a synthetic organic compound featuring a tert-butyl ester group and a piperidine ring. Its structure comprises a pentanoic acid backbone esterified with a tert-butyl alcohol moiety, with a piperidin-4-yl substituent at the 5-position. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

tert-butyl 5-piperidin-4-ylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)7-5-4-6-12-8-10-15-11-9-12/h12,15H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIQGZYANDVZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-piperidin-4-ylpentanoate typically involves the esterification of 5-piperidin-4-ylpentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of tert-butyl 5-piperidin-4-ylpentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 5-piperidin-4-ylpentanoate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form various derivatives, such as secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 5-piperidin-4-ylpentanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, tert-butyl 5-piperidin-4-ylpentanoate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-piperidin-4-ylpentanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, leading to various biological effects. The ester group may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

The following analysis compares tert-butyl 5-piperidin-4-ylpentanoate with structurally or functionally related compounds, focusing on physicochemical properties, hazards, and biological interactions.

Structural and Functional Group Comparison

Table 1: Key Structural Features and Properties

Key Observations :

- Tert-butyl 5-piperidin-4-ylpentanoate shares the tert-butyl ester group with the pyrrolidine carboxylate analog () but differs in the heterocyclic ring (piperidine vs. pyrrolidine). Piperidine’s six-membered ring may enhance conformational flexibility compared to pyrrolidine’s five-membered structure.

- Unlike BHA, which contains a phenolic hydroxyl group, the target compound’s ester linkage likely reduces direct antioxidant activity but may improve metabolic stability .

Key Observations :

- Tert-butyl 5-piperidin-4-ylpentanoate is likely less hazardous than tert-butyl alcohol due to its esterification, which mitigates flammability and reactivity risks.

- The absence of a free hydroxyl group (unlike BHA or tert-butyl alcohol) may reduce direct cytotoxicity but necessitates further toxicological validation .

Table 3: Enzymatic and Metabolic Effects

Key Observations :

- BHA’s tert-butyl group enhances glutathione S-transferase activity, aiding detoxification.

- Piperidine rings are common in pharmaceuticals (e.g., antipsychotics) due to their amine functionality, suggesting possible receptor-binding activity absent in simpler tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.